

Application Notes and Protocols for PET Imaging with NH₂-UAMC1110 Derived Tracers

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Compound of Interest		
Compound Name:	NH2-UAMC1110	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] This restricted expression pattern makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. UAMC1110 is a potent and selective inhibitor of FAP.[3] The functionalization of UAMC1110, for instance with an amino group to yield NH2-UAMC1110, provides a versatile precursor for the development of positron emission tomography (PET) tracers.[4] These tracers, typically labeled with radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), enable non-invasive visualization and quantification of FAP expression in vivo.

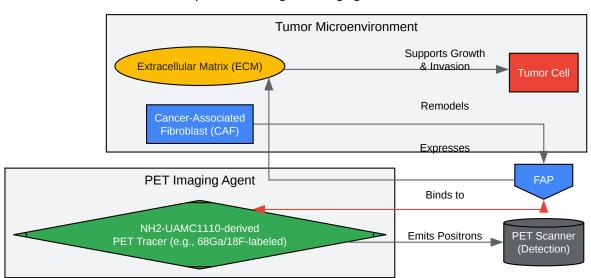
This document provides detailed application notes and protocols for researchers and scientists working on the development and application of NH₂-UAMC1110 derived PET tracers for cancer imaging.

FAP Signaling Pathway and Tracer Rationale

FAP is involved in several pro-tumorigenic processes, including extracellular matrix remodeling, angiogenesis, and immune suppression.[1] NH₂-UAMC1110 derived radiotracers are designed to bind with high affinity and specificity to FAP, allowing for the visualization of FAP-expressing tissues, primarily the tumor stroma. The PET signal generated by the radionuclide conjugated



to the UAMC1110 backbone provides a quantitative measure of FAP expression, which can be used for tumor detection, staging, and monitoring treatment response.



Simplified FAP-Targeted Imaging Rationale

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Figure 1: Rationale for FAP-targeted PET imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for various UAMC1110-derived PET tracers from published literature. This allows for a comparative overview of their properties.

Table 1: In Vitro Affinity (IC50) of UAMC1110 and its Derivatives for FAP



Compound	IC₅₀ (nM) for FAP	Reference
UAMC1110	0.43 - 4.17	[1][5]
FAPI-04	32	[6]
[natGa]Ga-DOTA.SA.FAPi	0.78 - 1.54	[7]
[natLu]Lu-DOTA.SA.FAPi	0.78 - 1.54	[7]
FGlc-FAPI	167	[6]
1a (UAMC1110 derivative)	6.11	[1]
1b (UAMC1110 derivative)	15.1	[1]
1c (UAMC1110 derivative)	92.1	[1]

Table 2: Human Biodistribution of ⁶⁸Ga- and ¹⁸F-labeled FAP Tracers (%ID/g or SUV)

Organ	⁶⁸ Ga-FAPI-04 (SUVmean)	⁶⁸ Ga-FAPI-46 (SUVmean)	¹⁸ F-FAPI-74 (SUVmean)	Reference
Blood Pool	1.69	1.5	2.5	[8][9]
Liver	1.69	1.4	1.8	[8][9]
Kidneys	2.5	2.1	2.9	[8][9]
Muscle	0.8	0.7	1.0	[8][9]
Pancreas	1.2	1.1	1.5	[8][9]
Spleen	1.1	1.0	1.4	[8][9]
Bone Marrow	0.9	0.8	1.2	[8][9]

Table 3: Radiation Dosimetry of FAP Tracers in Humans



Tracer	Effective Dose (mSv/MBq)	Reference
⁶⁸ Ga-FAPI-02	0.0180	[10]
⁶⁸ Ga-FAPI-04	0.0164	[10]
⁶⁸ Ga-FAPI-46	0.0078	[11]
¹⁸ F-FAPI-74	0.014	[12]

Experimental Protocols

Protocol 1: Synthesis of NH2-UAMC1110 Precursor

While a detailed, step-by-step protocol for the direct synthesis of NH₂-UAMC1110 is not readily available in the provided search results, a general approach can be inferred from the synthesis of other UAMC1110 derivatives. This typically involves the coupling of a functionalized quinoline carboxylic acid with (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile. To introduce an amino group for further conjugation, a protected amino-functionalized quinoline precursor would be used, followed by deprotection. A solid-phase peptide synthesis (SPPS) approach can also be employed for peptide-based FAP inhibitors.[13][14]

Protocol 2: Radiolabeling with Gallium-68

This protocol describes a general procedure for the automated radiolabeling of a DOTA-conjugated NH₂-UAMC1110 derivative (e.g., DOTA-X-NH-UAMC1110) with ⁶⁸Ga.[10][15][16]

Materials:

- 68Ge/68Ga generator
- Automated synthesis module (e.g., FASTlab, iPHASE MultiSyn)
- Cassette for ⁶⁸Ga labeling
- DOTA-conjugated FAP inhibitor precursor (e.g., FAPI-46)
- 0.1 M HCl



- Ascorbic acid
- Sodium acetate buffer
- Sterile water for injection
- Solid-phase extraction (SPE) cartridge (e.g., C18)
- Ethanol
- Saline solution
- Sterile filters (0.22 μm)

Procedure:

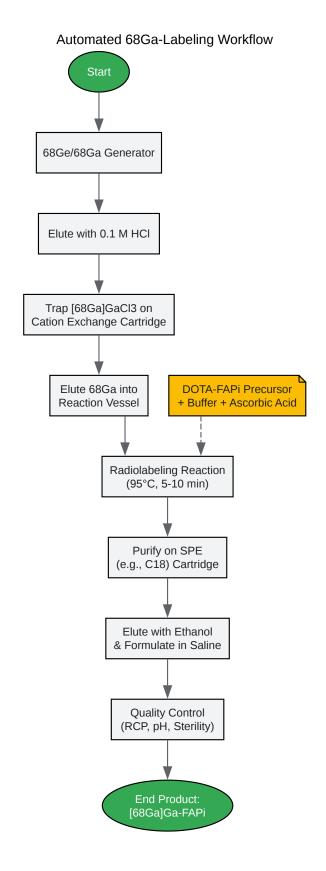
- Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
- Trapping and Elution: The [68Ga]GaCl₃ is automatically trapped on a cation exchange cartridge within the synthesis module. It is then eluted into the reaction vessel using a small volume of eluent (e.g., acidified 5 M sodium chloride solution).[16]
- Radiolabeling Reaction:
 - The reaction vessel is pre-loaded with the DOTA-conjugated FAP inhibitor precursor (typically 25-50 μg) dissolved in a suitable buffer (e.g., sodium acetate) containing a radiostabilizer like ascorbic acid.[16]
 - The eluted ⁶⁸Ga is added to the reaction vessel.
 - The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined time (e.g., 5-10 minutes).[10]
- Purification: The reaction mixture is passed through an SPE cartridge (e.g., C18) to trap the labeled product and separate it from unreacted ⁶⁸Ga and other impurities.
- Elution and Formulation: The purified [68Ga]Ga-FAPI tracer is eluted from the SPE cartridge with ethanol and formulated in saline for injection. The final product is passed through a



sterile 0.22 µm filter.

- Quality Control:
 - Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC. The RCP should typically be >95%.
 - pH: Should be within the physiological range (e.g., 4.5-7.5).
 - Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.





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Figure 2: Automated ⁶⁸Ga-labeling workflow.



Protocol 3: Radiolabeling with Fluorine-18

This protocol outlines a general procedure for ¹⁸F-labeling of a UAMC1110 derivative, for example, via a copper-mediated radiofluorination of a boronic ester precursor or through click chemistry.[1][2][17]

Materials:

- [18F]Fluoride from cyclotron
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Precursor molecule (e.g., boronic ester or alkyne-functionalized UAMC1110 derivative)
- Copper catalyst (for copper-mediated methods)
- Azide-functionalized ¹⁸F-synthon (for click chemistry)
- HPLC system for purification
- SPE cartridge for formulation

Procedure (Example: Copper-Mediated Fluorination):

- Azeotropic Drying of [18F]Fluoride: The aqueous [18F]fluoride solution is treated with a solution of K222 and K2CO3 in acetonitrile and water. The solvent is evaporated at elevated temperature under a stream of nitrogen to obtain the anhydrous [18F]KF/K222 complex.
- Radiolabeling Reaction:
 - The boronic ester precursor of the UAMC1110 derivative and a copper catalyst are dissolved in a suitable solvent (e.g., DMF or DMSO).
 - This solution is added to the dried [18F]KF/K222 complex.

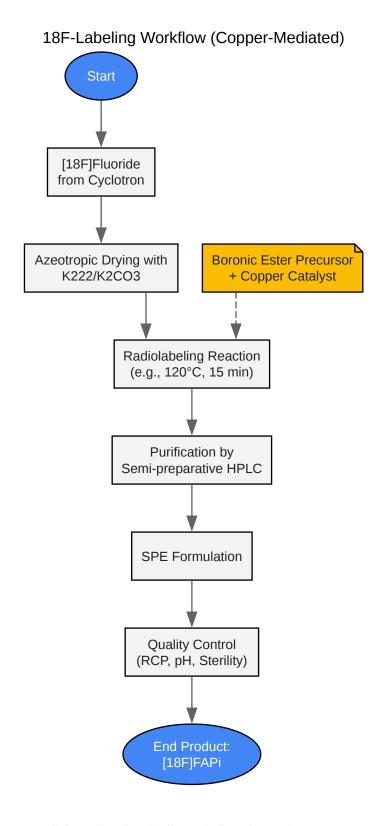
Methodological & Application





- The reaction mixture is heated at a specific temperature (e.g., 100-140°C) for a defined time (e.g., 10-20 minutes).[1]
- Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the ¹⁸F-labeled tracer.
- Formulation: The collected HPLC fraction containing the product is diluted with water and passed through an SPE cartridge. The tracer is then eluted with ethanol and formulated in saline for injection.
- Quality Control: Similar to the ⁶⁸Ga-labeled tracers, quality control includes determination of RCP by radio-HPLC, pH measurement, and testing for sterility and endotoxins.





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Figure 3: 18F-labeling workflow via copper-mediation.



Protocol 4: Preclinical PET/CT Imaging in Tumor-Bearing Mice

This protocol provides a standardized procedure for performing PET/CT imaging in mice bearing subcutaneous or orthotopic tumors.[1][5]

Animal Model:

• Immunocompromised mice (e.g., nude or NSG) are inoculated with FAP-expressing tumor cells (e.g., U87MG, A549-FAP). Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³).

Procedure:

- Animal Preparation:
 - Fast the animals for 4-6 hours before tracer injection to reduce background signal, especially for ¹⁸F-FDG comparative studies.
 - Anesthetize the mouse using isoflurane (e.g., 1.5-2% in oxygen).
 - Maintain the animal's body temperature using a heating pad.
- Tracer Administration:
 - Administer the radiotracer (e.g., 5-10 MBq) intravenously via the tail vein.
 - For blocking studies, a non-radiolabeled FAP inhibitor (e.g., UAMC1110) can be coinjected or pre-injected.
- PET/CT Image Acquisition:
 - Position the anesthetized mouse in the PET/CT scanner.
 - Dynamic Imaging: Acquire dynamic PET data immediately after tracer injection for a specified duration (e.g., 60 minutes) to assess tracer kinetics.



- Static Imaging: Acquire static PET images at one or more time points post-injection (e.g.,
 30, 60, 120 minutes) to evaluate biodistribution and tumor uptake.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). The images should be corrected for attenuation, scatter, and decay.

Protocol 5: Clinical PET/CT Imaging

This protocol is a general guideline for clinical PET/CT imaging with FAP-inhibitor tracers.[8][9] [12]

Patient Preparation:

- No specific dietary restrictions are generally required for FAPI-PET, unlike ¹⁸F-FDG PET.
- Patients should be well-hydrated.
- Obtain informed consent.

Procedure:

- Tracer Administration:
 - Administer the radiotracer intravenously. Typical injected activities are 150-250 MBq for
 ⁶⁸Ga-labeled tracers and 200-300 MBq for ¹⁸F-labeled tracers.
- Uptake Phase: The patient rests for a specific uptake period. This is typically 60 minutes post-injection for both ⁶⁸Ga- and ¹⁸F-labeled FAPIs.
- Image Acquisition:
 - The patient is positioned on the PET/CT scanner.
 - A low-dose CT scan is acquired for attenuation correction and anatomical localization.
 - A whole-body PET scan is performed.



- · Image Reconstruction and Analysis:
 - PET images are reconstructed and co-registered with the CT images.
 - Tracer uptake in tumors and normal organs is quantified using Standardized Uptake Values (SUVs).

Protocol 6: PET Image Data Analysis

This protocol outlines a basic workflow for the quantitative analysis of PET imaging data using software such as PMOD or 3D Slicer.[18][19][20]

Procedure:

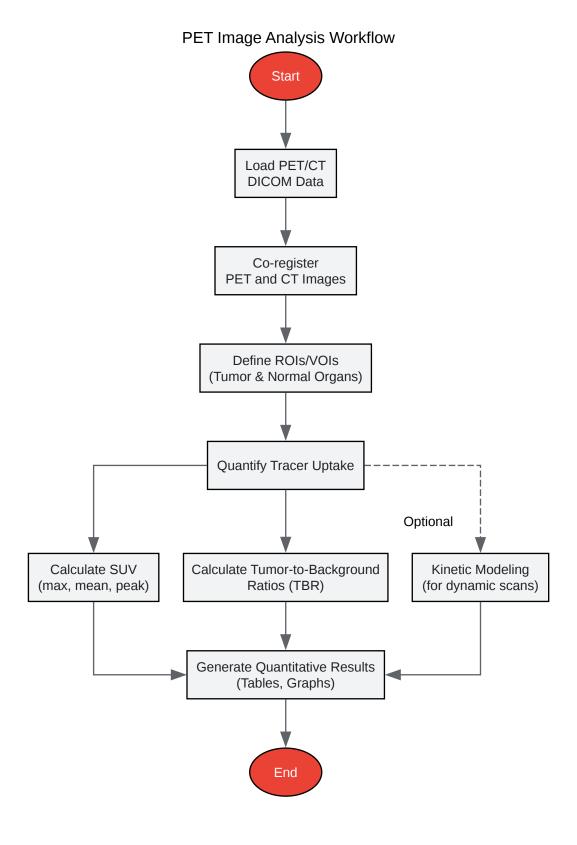
- Image Loading and Co-registration: Load the PET and CT DICOM images into the analysis software. Ensure proper co-registration of the PET and CT data.
- Region of Interest (ROI) / Volume of Interest (VOI) Definition:
 - Tumor: Draw ROIs/VOIs on the PET images, guided by the anatomical information from the co-registered CT, to delineate the tumor boundaries. This can be done manually, semiautomatically (e.g., using a threshold-based method), or automatically.
 - Normal Organs: Draw ROIs/VOIs in key normal organs (e.g., liver, muscle, blood pool) to assess background uptake and calculate tumor-to-background ratios.

Quantification:

- Standardized Uptake Value (SUV): Calculate the SUV for each ROI/VOI. The software will typically provide SUVmax, SUVmean, and SUVpeak.
 - SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Patient weight [kg])
- Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the tumor SUVmax or SUVmean by the SUVmean of a background region (e.g., muscle or blood pool).



• Kinetic Modeling (for dynamic scans): If dynamic data was acquired, time-activity curves (TACs) for different ROIs can be generated and fitted to appropriate pharmacokinetic models to estimate parameters such as tracer influx rate (K₁) and binding potential.





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Figure 4: Workflow for quantitative PET image analysis.

Conclusion

NH₂-UAMC1110 serves as a valuable platform for the development of FAP-targeted PET tracers. The protocols and data presented in these application notes provide a comprehensive resource for researchers in this field. Adherence to standardized procedures for tracer synthesis, imaging, and data analysis is crucial for obtaining reproducible and reliable results, ultimately facilitating the clinical translation of these promising imaging agents for improved cancer diagnosis and management.

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